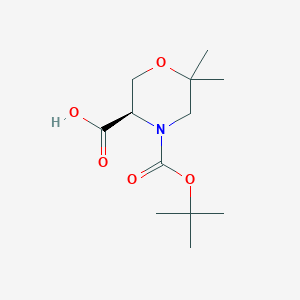

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Vue d'ensemble

Description

“®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid” is a complex organic compound. The “Boc” in the name refers to a tert-butyloxycarbonyl protecting group, commonly used in organic synthesis . The “morpholine” part suggests the presence of a six-membered ring containing both carbon and nitrogen . The “carboxylic acid” indicates the presence of a -COOH group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like ChemDraw, HyperChem, and GuassView 5.0 are often used to establish molecular structure models .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid group is typically reactive and may undergo reactions like esterification or amide formation. The Boc group can be removed under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like size, shape, charge distribution, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Applications De Recherche Scientifique

Enantioselective Synthesis and Application in Reboxetine Analogs

The compound has been utilized in enantioselective synthesis processes. For example, (R)- and (S)-N-Boc-morpholine-2-carboxylic acids were prepared using an enantioselective synthesis involving enzyme-catalyzed kinetic resolution. These acids were then effectively converted to reboxetine analogs (Fish et al., 2009).

Synthesis of Enantiopure Fmoc-protected Morpholine-3-carboxylic Acid

Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester. This process is noteworthy for its compatibility with solid-phase peptide synthesis, enhancing the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry (Sladojevich et al., 2007).

Synthesis of Opioid Peptidomimetics

The compound has found use in the synthesis of opioid ligands. Boc-2',6'-dimethyl-l-tyrosine and derivatives were synthesized, including this compound, which is significant in developing synthetic opioid ligands due to its potential to increase potency at opioid receptor types (Bender et al., 2015).

Diastereoselective Synthesis in Morpholine Derivatives

Diastereoselective synthesis protocols have been developed for morpholine derivatives, including this compound. These protocols are notable for their high yield and control over relative stereochemistry, which is crucial for pharmaceutical and chemical synthesis applications (Penso et al., 2012).

Application in Cyclization Reactions and Peptide Construction

The compound has been applied in cyclization reactions and peptide construction. It was used in reactions with α-hydroxycarboxylic acids for the formation of cyclic depsipeptides, demonstrating its utility in complex molecular constructions (Obrecht & Heimgartner, 1987).

Mécanisme D'action

Target of action

Tertiary butyl esters, such as these compounds, are often used in synthetic organic chemistry . The specific targets of these compounds would depend on the context in which they are used.

Mode of action

Tertiary butyl esters can undergo reactions with various agents to generate intermediates in situ, which can then react with a variety of alcohols and amines to afford the corresponding esters and amides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures and the biological context in which they are used. Tertiary butyl esters are generally stable under physiological conditions, which could influence their bioavailability .

Result of action

The molecular and cellular effects of these compounds’ actions would depend on their specific targets and mode of action. In general, the introduction of a tert-butoxycarbonyl group into organic compounds can have various effects, depending on the specific compound and context .

Action environment

Environmental factors such as pH, temperature, and the presence of other chemical species can influence the action, efficacy, and stability of tertiary butyl esters .

Orientations Futures

Propriétés

IUPAC Name |

(3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEZKWUAXIQWAS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

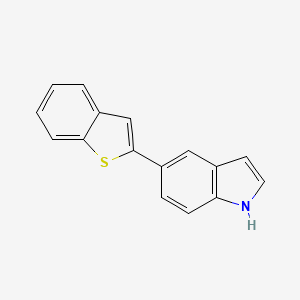

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)

![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)